3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine
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Overview
Description
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine is a heterocyclic compound that features both a pyrazole and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-1H-pyrazol-5-amine with an appropriate isoxazole precursor under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, influencing cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: Shares the pyrazole ring but lacks the isoxazole moiety.
5-Amino-pyrazoles: These compounds are structurally similar and serve as versatile building blocks in organic synthesis.
Uniqueness
What sets 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine apart is its dual-ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex heterocyclic systems and in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(2-ethylpyrazol-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H10N4O/c1-2-12-7(3-4-10-12)6-5-8(9)13-11-6/h3-5H,2,9H2,1H3 |
InChI Key |
HSCGJQVJBGGCLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=NOC(=C2)N |
Origin of Product |
United States |
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